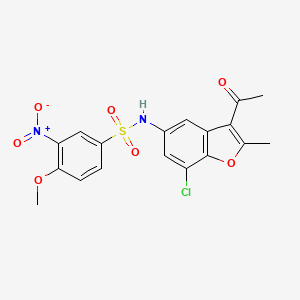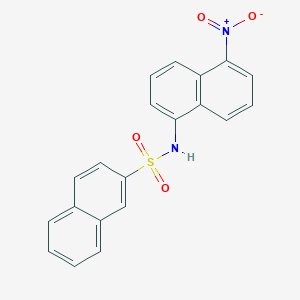![molecular formula C25H27N3O2 B4079700 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079700.png)
4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Vue d'ensemble
Description
4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has been extensively researched due to its potential as a therapeutic agent. It belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways in the body. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of blood flow. Additionally, the compound has been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide have been extensively studied in various in vitro and in vivo models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce the formation of amyloid-beta plaques in Alzheimer's disease, and reduce the oxidative stress in Parkinson's disease. It has also been found to improve the cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its high purity and stability. The compound can be synthesized in large quantities and has a long shelf life. Additionally, the compound has been extensively studied in various in vitro and in vivo models, which makes it a reliable tool for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Careful consideration should be given to the dose and duration of exposure to the compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the research on 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of the compound in the treatment of other diseases such as multiple sclerosis, Huntington's disease, and stroke. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential side effects. Finally, the compound can also be used as a lead compound for the development of novel therapeutic agents with improved efficacy and safety.
Conclusion:
In conclusion, 4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide is a promising therapeutic agent that has shown potential in the treatment of various diseases. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its role in the development of novel therapeutic agents.
Applications De Recherche Scientifique
4-(benzyloxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by preventing the formation of amyloid-beta plaques in Alzheimer's disease and reducing the oxidative stress in Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-27-15-17-28(18-16-27)23-11-9-22(10-12-23)26-25(29)21-7-13-24(14-8-21)30-19-20-5-3-2-4-6-20/h2-14H,15-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELGZNNDFHZXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-3-(2-furyl)-1-propanamine](/img/structure/B4079624.png)
![N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B4079628.png)
![methyl 2-cycloheptyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B4079644.png)

![2-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4079649.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079655.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4079662.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4079667.png)


![N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4079685.png)

![N-[4-(aminosulfonyl)phenyl]-7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4079714.png)
![2-ethyl 4-isopropyl 3-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4079720.png)